molecular formula C8H12N2O3 B1267460 Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate CAS No. 87529-18-8

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate

Cat. No. B1267460
CAS RN: 87529-18-8
M. Wt: 184.19 g/mol
InChI Key: KNDKWAJOXOARFZ-UHFFFAOYSA-N
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Description

“Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with an ethyl group, a methyl group, a methylamino group, and a carboxylate group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, followed by various substitution reactions to introduce the ethyl, methyl, and methylamino groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the various substituents attached at the specified positions. The presence of both oxygen and nitrogen in the ring introduces polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the oxazole ring and the various substituents. The oxazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the oxazole ring and the various substituents. For example, the presence of the polar oxazole ring could increase the compound’s solubility in polar solvents .

Scientific Research Applications

1. Pharmaceutical Chemistry

Application Summary:

In pharmaceutical chemistry, this compound is utilized in the synthesis of various thiazole derivatives, which are known for their diverse biological activities. These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties.

Experimental Procedures:

The synthesis often involves the microwave organic reaction enhancement method (MORE), which accelerates the reaction process. The compound serves as a precursor in the formation of thiazolyl triazole derivatives.

Results:

The synthesized thiazolyl triazole derivatives exhibit significant antimycobacterial and antimicrobial activities, comparable to standard drugs in their respective categories .

2. Microbiology

Application Summary:

Microbiologically, the compound is a precursor for thiophene derivatives that demonstrate potent antimicrobial activity. These derivatives are particularly effective against various bacterial species.

Experimental Procedures:

The compound undergoes reactions with different nucleophiles and electrophiles to yield new heterocyclic compounds incorporating the thiophene species. The structural elucidation is confirmed through spectral information.

Results:

Some derivatives show activity comparable to ampicillin and gentamicin against tested bacteria species. Additionally, certain compounds display potent activity against fungi like Aspergillus fumigates .

3. Organic Synthesis

Application Summary:

In organic synthesis, the compound is involved in the preparation of enaminones, which are versatile precursors for various classes of organic compounds.

Experimental Procedures:

The compound reacts with heteroamines and diazonium salts to yield complex heterocyclic structures. The reactivity is influenced by the ambident nucleophilicity of enamines and electrophilicity of enones.

Results:

The resulting compounds have shown promise in various pharmacological applications, including antimicrobial and antitumor activities .

4. Medicinal Chemistry

Application Summary:

The compound finds application in medicinal chemistry for the development of drugs targeting diabetes mellitus, hypertension, and viral infections.

Experimental Procedures:

The compound’s derivatives are synthesized through reactions with appropriate reagents, followed by pharmacological testing in relevant models.

Results:

Derivatives have been identified with potential as diabetes mellitus inhibitors, antihypertensive agents, and antiviral drugs .

5. Chemical Biology

Application Summary:

In chemical biology, the compound is used to study the biological activities of thiazoles, which are found in many biologically active compounds.

Experimental Procedures:

The compound is used to synthesize thiazole derivatives, which are then subjected to biological activity assays to determine their efficacy.

Results:

Thiazole derivatives synthesized from the compound have been found to act as antimicrobial, antifungal, and antitumor agents .

6. Biochemistry

Application Summary:

Biochemically, the compound is significant in the synthesis of vitamins, such as thiamine, which plays a crucial role in metabolism and neurotransmitter synthesis.

Experimental Procedures:

The compound is involved in the synthesis pathway of thiamine, which is essential for energy release from carbohydrates and normal nervous system function.

Results:

The synthesis of thiamine from the compound contributes to its role in metabolic processes and neurotransmitter synthesis .

This analysis provides a detailed look at the diverse applications of “Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate” across various scientific fields, highlighting its importance in research and development within these areas.

7. Antimicrobial Drug Development

Application Summary:

This compound is a key intermediate in the development of new antimicrobial drugs. It’s particularly useful in creating thiophene derivatives with strong antimicrobial properties.

Experimental Procedures:

The compound undergoes chemical reactions with various nucleophiles and electrophiles to produce thiophene derivatives. The structural characteristics of these derivatives are confirmed through spectral analysis.

Results:

Some of the synthesized derivatives have shown antimicrobial activity comparable to standard drugs like ampicillin and gentamicin, especially against bacterial species .

8. Diabetes Mellitus Treatment Research

Application Summary:

Researchers are exploring the use of this compound in the treatment of diabetes mellitus. It serves as a precursor for compounds that could potentially inhibit diabetes-related enzymes.

Experimental Procedures:

Derivatives of the compound are synthesized and tested for their ability to inhibit enzymes that are overactive in diabetes mellitus.

Results:

Initial studies have indicated that some derivatives may act as inhibitors, offering a new avenue for diabetes treatment .

9. Antihypertensive Agents Synthesis

Application Summary:

The compound is used to synthesize potential antihypertensive agents that can help manage high blood pressure.

Experimental Procedures:

Through a series of chemical reactions, researchers create derivatives that are then tested for their blood pressure-lowering effects.

Results:

Certain derivatives have shown promise as antihypertensive agents in preliminary pharmacological evaluations .

10. Antiviral Research

Application Summary:

In antiviral research, the compound is utilized to create derivatives that may inhibit the replication of viruses.

Experimental Procedures:

The compound is modified to produce molecules that can interfere with viral replication mechanisms.

Results:

Some derivatives have demonstrated the potential to act as antiviral agents, disrupting the life cycle of various viruses .

11. Anti-inflammatory Drug Synthesis

Application Summary:

The compound is also used in the synthesis of anti-inflammatory drugs, targeting chronic inflammation and related diseases.

Experimental Procedures:

Derivatives are synthesized and tested for their efficacy in reducing inflammation in biological models.

Results:

Research has shown that certain derivatives can effectively reduce inflammation, making them candidates for anti-inflammatory drugs .

12. Cancer Therapeutics

Application Summary:

This compound is instrumental in the synthesis of molecules that may serve as cancer therapeutics.

Experimental Procedures:

Researchers synthesize derivatives that target specific pathways involved in cancer cell proliferation.

Results:

Some derivatives have been found to exhibit antitumor activity, offering potential as cancer therapeutics .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDKWAJOXOARFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321499
Record name Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate

CAS RN

87529-18-8
Record name NSC376775
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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